molecular formula C27H30N4O2S B12488293 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide

Cat. No.: B12488293
M. Wt: 474.6 g/mol
InChI Key: IJVJIWVNIPYFEO-UHFFFAOYSA-N
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Description

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzylpiperazine moiety, which is known for its significant biological activities, and an ethoxybenzamide group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require the use of catalysts such as sodium cyanoborohydride in methanol to facilitate the reductive amination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-ethoxybenzamide stands out due to its unique combination of the benzylpiperazine and ethoxybenzamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial activity and potential therapeutic applications .

Properties

Molecular Formula

C27H30N4O2S

Molecular Weight

474.6 g/mol

IUPAC Name

N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-3-ethoxybenzamide

InChI

InChI=1S/C27H30N4O2S/c1-2-33-25-10-6-9-22(19-25)26(32)29-27(34)28-23-11-13-24(14-12-23)31-17-15-30(16-18-31)20-21-7-4-3-5-8-21/h3-14,19H,2,15-18,20H2,1H3,(H2,28,29,32,34)

InChI Key

IJVJIWVNIPYFEO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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